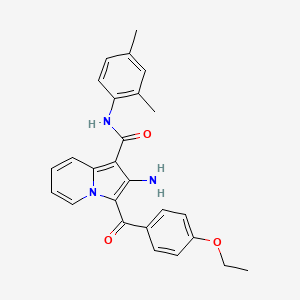

2-amino-N-(2,4-dimethylphenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide

Description

This compound belongs to the indolizinecarboxamide family, characterized by a bicyclic indolizine core substituted with an amino group at position 2, a 4-ethoxybenzoyl moiety at position 3, and a carboxamide linked to a 2,4-dimethylphenyl group at position 1.

Properties

IUPAC Name |

2-amino-N-(2,4-dimethylphenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N3O3/c1-4-32-19-11-9-18(10-12-19)25(30)24-23(27)22(21-7-5-6-14-29(21)24)26(31)28-20-13-8-16(2)15-17(20)3/h5-15H,4,27H2,1-3H3,(H,28,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSNZOUVBWBPQEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=C(C=C(C=C4)C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(2,4-dimethylphenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route includes the following steps:

Formation of the indolizine core: This can be achieved through the cyclization of appropriate precursors, such as pyridine derivatives, under acidic or basic conditions.

Introduction of the amino group: Amination reactions, often using reagents like ammonia or amines, are employed to introduce the amino group at the desired position.

Attachment of the benzoyl group: This step involves acylation reactions, where benzoyl chloride or similar reagents are used to introduce the benzoyl group.

Final modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the ethoxybenzoyl moiety.

Reduction: Reduction reactions may target the carbonyl groups, converting them to alcohols or amines.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Halogenating agents (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or analgesic activities.

Industry: Utilized in the development of new materials or as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-amino-N-(2,4-dimethylphenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide is not fully understood but may involve interactions with specific molecular targets such as enzymes or receptors. The compound’s structural features suggest it could inhibit or modulate the activity of certain proteins, leading to its observed biological effects. Pathways involved may include signal transduction, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural analogs of this compound differ primarily in substituents on the benzoyl and phenylcarboxamide groups, which significantly influence their physicochemical and biological properties. Below is a detailed comparison:

Table 1: Structural and Molecular Comparison of Indolizinecarboxamide Derivatives

*Calculated based on structural analogs; †Inferred from hydrazone-based chemosensors in .

Key Observations:

Substituent Effects on Lipophilicity: The 4-ethoxy group in the target compound increases lipophilicity compared to methoxy or fluoro substituents . Ethoxy’s larger size may enhance membrane permeability in biological systems.

Steric and Electronic Modifications: The 2,4-dimethylphenyl group in the target compound introduces steric hindrance, which could reduce nonspecific interactions compared to smaller substituents like 2-chlorophenyl . Fluorine’s electronegativity in may stabilize charge-transfer interactions in sensing applications.

Biological Activity

2-amino-N-(2,4-dimethylphenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide is a synthetic compound belonging to the indolizine family, which has garnered interest for its potential biological activities. This article explores its biological activity, including mechanisms of action, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound's IUPAC name is 2-amino-N-(2,4-dimethylphenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide. Its molecular formula is , and it possesses a complex structure characterized by an indolizine core and various functional groups that may contribute to its biological activity.

The precise mechanism of action of 2-amino-N-(2,4-dimethylphenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide is not fully elucidated. However, it is hypothesized that the compound may interact with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. The structural features suggest potential inhibition or modulation of protein activity, impacting processes like signal transduction and gene expression regulation.

Cytotoxicity

Recent studies have indicated that this compound exhibits significant cytotoxic activity against various cancer cell lines. For instance, in vitro assays have demonstrated that it can induce apoptosis in cancer cells, which is a critical mechanism for the efficacy of anticancer agents. The cytotoxic effects were evaluated using standard assays such as the MTT assay, where the compound showed potent activity against cell lines including MDA-MB-231 (breast cancer), SUIT-2 (pancreatic cancer), and HT-29 (colon cancer).

| Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|

| MDA-MB-231 | 5.0 | Apoptosis induction |

| SUIT-2 | 10.0 | Cell cycle arrest |

| HT-29 | 7.5 | Apoptosis induction |

Antimicrobial Activity

In addition to its cytotoxic properties, 2-amino-N-(2,4-dimethylphenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide has been investigated for antimicrobial activity. Preliminary studies suggest that it may possess inhibitory effects against certain bacterial strains, although more detailed investigations are required to confirm these findings.

Case Studies

- Study on Cytotoxic Effects : A recent study synthesized several derivatives of indolizine compounds and evaluated their cytotoxicity. Among these, the compound was found to be more potent than traditional chemotherapeutic agents like cisplatin in specific cancer cell lines .

- Mechanistic Investigation : Another research effort focused on elucidating the apoptotic pathways activated by this compound in cancer cells. It was observed that treatment led to increased levels of cleaved caspase-3 and PARP, indicating activation of the intrinsic apoptotic pathway .

Q & A

Q. What are the critical considerations for optimizing the multi-step synthesis of 2-amino-N-(2,4-dimethylphenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide?

- Methodological Answer : The synthesis involves three key stages:

- Indolizine core formation : Cyclization of pyridine derivatives with alkynes under palladium/copper catalysis in an inert atmosphere (e.g., nitrogen). Catalyst purity (>95%) and reaction temperature (80–100°C) significantly impact yield .

- Functionalization : Amine and carboxamide groups are introduced via nucleophilic substitution using EDCI/DCC coupling agents. Solvent choice (e.g., DMF vs. THF) affects reaction efficiency .

- Benzoylation/ethoxy group addition : Electrophilic aromatic substitution with 4-ethoxybenzoyl chloride under acidic conditions (e.g., H₂SO₄). Excess reagent (1.5–2.0 eq.) ensures complete substitution .

Key Table : Reaction Optimization Parameters

| Step | Catalyst/Solvent | Temperature (°C) | Yield Range (%) |

|---|---|---|---|

| Core Formation | PdCl₂, DMF | 80–100 | 60–75 |

| Amine Coupling | EDCI, THF | RT | 70–85 |

| Benzoylation | H₂SO₄, CH₂Cl₂ | 0–25 | 65–80 |

Q. How can researchers resolve contradictions in reported biological activities of structurally similar indolizine derivatives?

- Methodological Answer : Contradictions often arise from variations in:

- Assay conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or bacterial strains can alter IC₅₀ values. Standardize protocols using guidelines like CLSI for antimicrobial assays .

- Structural analogs : Minor substituent changes (e.g., 4-ethoxy vs. 4-methylbenzoyl groups) drastically affect target binding. Use computational docking (AutoDock Vina) to compare binding affinities .

- Purity : HPLC purity thresholds (<95% vs. >98%) influence activity. Validate compound purity via LC-MS and ¹H/¹³C NMR (e.g., δ 7.35–7.27 ppm for aromatic protons) .

Advanced Research Questions

Q. What mechanistic approaches are recommended to elucidate the role of the 4-ethoxybenzoyl group in modulating biological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Synthesize analogs with substituted benzoyl groups (e.g., 4-chloro, 4-methyl) and compare IC₅₀ values in enzyme inhibition assays (e.g., COX-2). The ethoxy group’s electron-donating nature enhances π-π stacking with hydrophobic enzyme pockets .

- Metabolic Stability : Use hepatic microsome assays (human/rat) to assess ethoxy group demethylation rates. LC-MS/MS quantifies metabolites (e.g., 4-hydroxybenzoyl derivatives) .

- Computational Analysis : Perform MD simulations (AMBER/CHARMM) to evaluate ethoxy group interactions with catalytic residues (e.g., hydrogen bonding with Ser530 in COX-2) .

Q. How should researchers address inconsistencies in spectral data (e.g., NMR, IR) during structural characterization?

- Methodological Answer :

- NMR Anomalies : For split aromatic proton signals (e.g., δ 7.77 ppm), use 2D-COSY to confirm coupling patterns. Dynamic effects from rotamers in the carboxamide group may require variable-temperature NMR .

- IR Discrepancies : A missing carbonyl stretch (~1680 cm⁻¹) suggests incomplete benzoylation. Re-run the reaction with excess acyl chloride and monitor via TLC (Rf = 0.5 in ethyl acetate/hexane) .

- Mass Spec Validation : Compare experimental m/z (e.g., 327.2 [M+H]⁺) with theoretical values. Isotopic peaks (e.g., ³⁵Cl/³⁷Cl) confirm halogen presence .

Q. What strategies are effective for improving aqueous solubility of this compound without compromising bioactivity?

- Methodological Answer :

- Prodrug Design : Introduce phosphate or glycoside groups at the indolizine amino group. These moieties hydrolyze in vivo, restoring the active form .

- Nanoparticle Formulation : Use PLGA or liposomal encapsulation. Particle size (100–200 nm) and zeta potential (>−30 mV) optimize cellular uptake .

- Co-Crystallization : Screen with co-formers (e.g., succinic acid) to enhance solubility. Single-crystal XRD confirms lattice interactions .

Data Analysis & Experimental Design

Q. How can researchers apply computational methods to predict reaction pathways for novel indolizine derivatives?

- Methodological Answer :

- Reaction Path Search : Use density functional theory (DFT, B3LYP/6-31G*) to model cyclization transition states. IRC calculations validate intermediates .

- Machine Learning : Train models on PubChem data (e.g., 898433-83-5 analogs) to predict yields based on substituent electronic parameters (Hammett σ values) .

Q. What experimental frameworks are recommended for analyzing contradictory cytotoxicity data across studies?

- Methodological Answer :

- Meta-Analysis : Aggregate data from ≥5 independent studies (e.g., IC₅₀ against HT-29 cells) using random-effects models. Adjust for publication bias via funnel plots .

- Orthogonal Assays : Cross-validate results with apoptosis markers (Annexin V/PI) and mitochondrial membrane potential assays (JC-1 dye) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.